![molecular formula C8H8ClN B3022084 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 54664-55-0](/img/structure/B3022084.png)

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

概要

説明

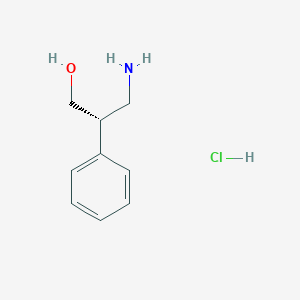

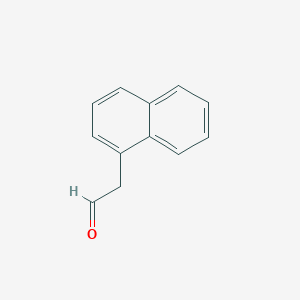

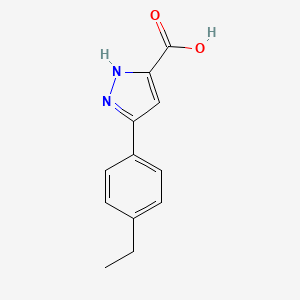

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic organic compound with a fused cyclopenta and pyridine ring structure, and a chlorine atom attached to the fourth carbon of the cyclopenta ring . It is a colorless to yellow solid or liquid .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Molecular Structure Analysis

The molecular structure of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine consists of a fused cyclopenta and pyridine ring structure, with a chlorine atom attached to the fourth carbon of the cyclopenta ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine include a boiling point of 234℃, a density of 1.241, and a flash point of 118℃ . It is stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Chemical Synthesis

“4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine” is used in the synthesis of various chemical compounds . It serves as a key intermediate in the production of other complex molecules, contributing to the development of new practical and efficient routes for the synthesis of related compounds .

Production of Cefpirome

This compound plays a crucial role in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic . Cefpirome is used to treat severe infections caused by bacteria resistant to other cephalosporins.

Corrosion Inhibition

One of the significant applications of “4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine” derivatives is their use as corrosion inhibitors for carbon steel . These derivatives exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 .

Production of Thieno[2, 3-d]pyrimidines

“4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine” is used in the synthesis of novel thieno[2, 3-d]pyrimidines . These compounds have shown promising antibacterial activity, making them valuable in the field of medicinal chemistry .

Material Science

In the field of material science, this compound and its derivatives can be used to create protective films on various alloys to prevent corrosion . This application is particularly useful in industries where metal parts are exposed to corrosive environments .

Computational Chemistry

In computational chemistry, the properties of “4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine” and its derivatives are studied using various computational methods . These studies help in understanding the correlation between the molecular structure of these compounds and their efficiency as corrosion inhibitors .

Safety and Hazards

The safety information for 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

作用機序

Mode of Action

It’s known that the compound undergoes a series of reactions, including intramolecular cyclotransamination . This process leads to the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .

Biochemical Pathways

The compound is known to be involved in multicomponent condensation reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound is known to be a solid or liquid at room temperature , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

Derivatives of the compound have been found to exhibit a wide spectrum of biological activity . These activities include hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 .

Action Environment

The action of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine can be influenced by various environmental factors. For instance, the compound’s inhibition efficiency has been found to be superior in the presence of 1.0 mM CAPD-1 . This suggests that the compound’s action, efficacy, and stability could be influenced by the concentration of other compounds in its environment .

特性

IUPAC Name |

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDLNAWHTASKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480303 | |

| Record name | 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |

CAS RN |

54664-55-0 | |

| Record name | 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3022020.png)

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3022024.png)